molecular formula C11H5ClF3N3O2 B13206577 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine

3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B13206577
M. Wt: 303.62 g/mol
InChI Key: YIFYBEAXJQUXLJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridazine compound followed by chlorination and the introduction of the trifluoromethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Chemical Reactions Analysis

3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The chloro group can be substituted by other nucleophiles, resulting in a variety of substituted pyridazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: This compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine include other pyridazine derivatives with different substituents. For example:

    3-Chloro-6-(3-nitrophenyl)pyridazine: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.

    6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazine: Lacks the chloro group, potentially altering its biological activity and synthetic utility.

The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H5ClF3N3O2

Molecular Weight

303.62 g/mol

IUPAC Name

3-chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine

InChI

InChI=1S/C11H5ClF3N3O2/c12-10-8(11(13,14)15)5-9(16-17-10)6-2-1-3-7(4-6)18(19)20/h1-5H

InChI Key

YIFYBEAXJQUXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C(=C2)C(F)(F)F)Cl

Origin of Product

United States

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